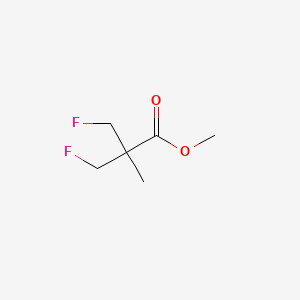
Methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate is an organic compound with a complex structure that includes fluorine atoms, a methyl group, and a propionic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate typically involves multiple steps. One common method includes the fluorination of a suitable precursor, followed by esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The esterification step is usually carried out in a controlled environment to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This process can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: Fluorine atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as in enzyme inhibition or receptor binding studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-2-methylpropionic acid methyl ester
- 3-Fluoro-2-methylpropionic acid methyl ester
- 2-Fluoromethyl-2-methylpropionic acid methyl ester
Uniqueness
Methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate is unique due to the presence of both fluorine atoms and a methyl group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C6H10F2O2 |
|---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
methyl 3-fluoro-2-(fluoromethyl)-2-methylpropanoate |
InChI |
InChI=1S/C6H10F2O2/c1-6(3-7,4-8)5(9)10-2/h3-4H2,1-2H3 |
InChI Key |
IFFNDNZRDKTJEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CF)(CF)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















